2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

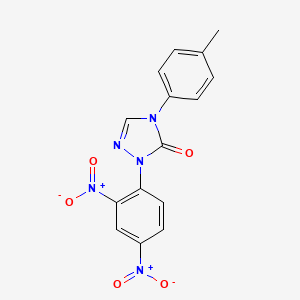

The compound 2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. Its structure features a strongly electron-withdrawing 2,4-dinitrophenyl group at position 2 and a lipophilic 4-methylphenyl substituent at position 3.

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O5/c1-10-2-4-11(5-3-10)17-9-16-18(15(17)21)13-7-6-12(19(22)23)8-14(13)20(24)25/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRIUZJRBGTMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the dinitrophenyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key triazolone derivatives and their distinguishing features:

Substituent Analysis :

- Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in the target compound introduces significant electron deficiency, likely enhancing reactivity in nucleophilic substitution or redox reactions compared to halogenated (e.g., PRR846) or alkylated (e.g., PRR851) analogues .

- Lipophilicity : The 4-methylphenyl group contributes to moderate lipophilicity, similar to PRR851’s butan-2-yl group, but contrasts with the polar 4-chlorophenyl in PRR846 .

- Biological Activity: Posaconazole’s antifungal efficacy is attributed to its bulky substituents, which optimize binding to fungal cytochrome P450 enzymes .

Biological Activity

The compound 2-(2,4-dinitrophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, known for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a triazole ring substituted with a dinitrophenyl group and a methylphenyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study involving various triazole compounds demonstrated that those with dinitrophenyl substitutions showed enhanced antibacterial and antifungal properties compared to their unsubstituted counterparts. The mechanism of action is believed to involve the inhibition of fungal sterol biosynthesis and bacterial cell wall synthesis.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antibacterial | Inhibition of cell wall synthesis |

| This compound | Antifungal | Inhibition of ergosterol biosynthesis |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A recent study evaluated the cytotoxic effects of several triazole derivatives on human breast cancer cells (MCF-7). The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it promotes programmed cell death.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.